molecular formula C13H11F3N2O5 B2596495 N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2,4,5-trifluoro-3-methoxybenzamide CAS No. 2034535-62-9

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2,4,5-trifluoro-3-methoxybenzamide

Cat. No.: B2596495
CAS No.: 2034535-62-9
M. Wt: 332.235
InChI Key: HAALFPKLXNMOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2,4,5-trifluoro-3-methoxybenzamide” is a chemical compound that appears to contain an oxazolidinone ring, which is a type of heterocyclic compound . Oxazolidinones are used in a variety of applications, including as antibiotics and antifungal agents .

Scientific Research Applications

Polymer Science

Research by Butt et al. (2005) explores the synthesis and characterization of novel aromatic polyimides using various diamines, which have applications in creating materials with high solubility and thermal stability. This study indicates the compound's potential relevance in the development of new polymers with enhanced properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Medicinal Chemistry

The work by Faizi et al. (2017) involves the design and synthesis of 4-thiazolidinone derivatives as benzodiazepine receptor agonists, highlighting the therapeutic potential of structurally complex benzamides in treating convulsions and exhibiting sedative-hypnotic activities without impairing memory. This research underscores the significance of intricate benzamide structures in drug development for neurological disorders (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).

Molecular Synthesis

A study by Xiong et al. (2018) on the [Cp*RhIII]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one for the synthesis of 2-aryl quinazolin-4(3H)-one derivatives presents a method for constructing complex molecules. This highlights the utility of N-methoxybenzamide in synthesizing heterocyclic compounds, relevant to the compound , indicating its potential application in creating diverse molecular architectures (Xiong, Xu, Sun, & Cheng, 2018).

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,4,5-trifluoro-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O5/c1-22-11-9(15)6(4-7(14)10(11)16)12(20)17-2-3-18-8(19)5-23-13(18)21/h4H,2-3,5H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAALFPKLXNMOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)NCCN2C(=O)COC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.